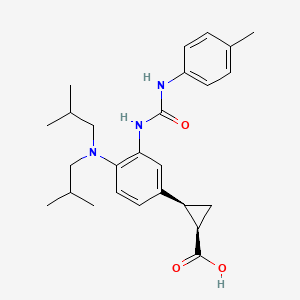
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Vue d'ensemble
Description
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride is a chemical compound used in scientific research. It possesses diverse applications, ranging from drug discovery to material synthesis, due to its unique structure and properties. It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Applications De Recherche Scientifique
Radioligand Synthesis for Nicotinic Receptors
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride has been utilized in the synthesis of novel ligands for nicotinic receptors. For instance, Karimi and Långström (2002) synthesized 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential novel ligand for these receptors, demonstrating the compound's application in developing radioligands for brain imaging and neuroscience research (Karimi & Långström, 2002).
Antimicrobial and Antitubercular Activities
Several studies have shown that derivatives of azetidin-2-one, a structural component of (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride, exhibit significant antimicrobial and antitubercular activities. Ilango and Arunkumar (2011) synthesized novel trihydroxy benzamido azetidin-2-one derivatives and found them effective against various microorganisms, including tuberculosis (Ilango & Arunkumar, 2011).
Antibacterial Studies
Azetidine derivatives have been evaluated for their antibacterial properties. Rao, Prasad, and Rao (2013) synthesized and tested an azetidine derivative for antibacterial and antifungal activities, demonstrating acceptable results (Rao, Prasad, & Rao, 2013). Similarly, Halve et al. (2007) conducted a study on azetidin-2-ones, which are related to the structure of (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride, for their in vitro antibacterial activity (Halve et al., 2007).
Development of PET Radioligands
In neuroimaging, derivatives of (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride have been explored for their potential in positron emission tomography (PET). Horti et al. (2010) reviewed the development of PET radioligands, including those derived from azetidine, for imaging nicotinic acetylcholine receptors (nAChR), crucial for studying various neurological disorders (Horti et al., 2010).
Structural and Chemical Analysis
Studies have also been conducted to understand the structural and chemical properties of azetidine derivatives. Moradi et al. (2012) investigated the aromatic stabilization energy of an azetidine derivative, contributing to the understanding of its chemical properties and potential applications (Moradi et al., 2012).
Synthesis of Diverse Derivatives
The versatility of azetidine-based compounds, like (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride, in the synthesis of various chemical derivatives has been demonstrated. Mollet et al. (2011) explored the reactivity of azetidines for the stereoselective preparation of diverse azaheterocycles, showcasing the compound's potential in medicinal chemistry (Mollet et al., 2011).
Mécanisme D'action
Target of Action
The primary targets of 5-Iodo-A-85380 dihydrochloride are the α4β2 and α6β2 nicotinic acetylcholine receptors (nAChRs) . These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the nervous system. They play a crucial role in various physiological processes including cognition, memory, pain, and addiction .
Mode of Action
5-Iodo-A-85380 dihydrochloride acts as a highly selective agonist for α4β2 and α6β2 nAChRs . It binds to these receptors with high affinity, with Kd values of 12 and 14 pM for rat and human α4β2 nAChRs, respectively . Upon binding, it triggers the opening of the ion channel, allowing the influx of ions across the membrane .
Biochemical Pathways
The activation of α4β2 and α6β2 nAChRs by 5-Iodo-A-85380 dihydrochloride leads to an increase in the influx of extracellular Ca+2 . This can trigger a cascade of intracellular events, affecting various biochemical pathways. For instance, the influx of Ca+2 can modulate the release of various neurotransmitters, thereby influencing neuronal communication .
Result of Action
The activation of α4β2 and α6β2 nAChRs by 5-Iodo-A-85380 dihydrochloride can have various molecular and cellular effects. For instance, it has been shown to increase the influx of extracellular Ca+2 in rat cortical neurons . Moreover, it exhibits protective effects against glutamate-induced neurotoxicity .
Propriétés
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O.2ClH/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8;;/h3-5,8,12H,1-2,6H2;2*1H/t8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVVFYWEBSHGBV-JZGIKJSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CC(=CN=C2)I.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=CC(=CN=C2)I.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217837-17-6 | |
| Record name | Pyridine, 3-[(2S)-2-azetidinylmethoxy]-5-iodo-, hydrochloride (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 5-Iodo-A-85380 dihydrochloride in the nervous system?
A1: 5-Iodo-A-85380 dihydrochloride acts as a selective agonist for α4β2 nAChRs [2, 3]. These receptors are ligand-gated ion channels that, upon activation by agonists like 5-Iodo-A-85380 dihydrochloride, undergo a conformational change, allowing the influx of cations, primarily sodium and calcium, into the neuron. This influx depolarizes the neuronal membrane, potentially leading to the release of various neurotransmitters.
Q2: The studies mention that β-amyloid (Aβ) can modulate the effects of 5-Iodo-A-85380 dihydrochloride on neurotransmitter release. Can you elaborate on this interaction?
A2: Studies have shown that Aβ, a peptide implicated in Alzheimer's disease, can significantly impact the effects of 5-Iodo-A-85380 dihydrochloride on neurotransmitter release in the hippocampus [1, 2]. Specifically, Aβ was found to be ineffective in modulating the release of glycine evoked by 5-Iodo-A-85380 dihydrochloride, suggesting that Aβ does not directly interact with α4β2 nAChRs [2]. This highlights the complex interplay between Aβ and cholinergic signaling pathways, potentially contributing to the cognitive impairments observed in Alzheimer's disease.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




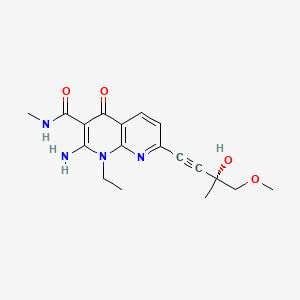
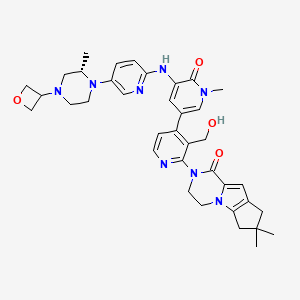
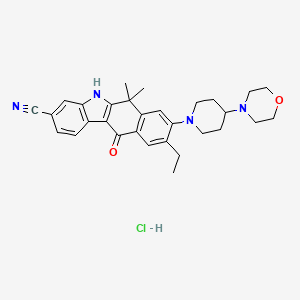
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)
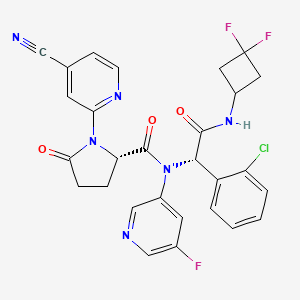
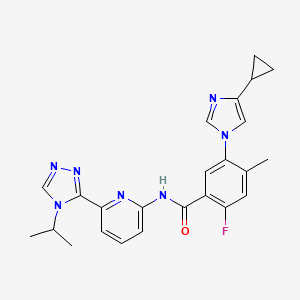
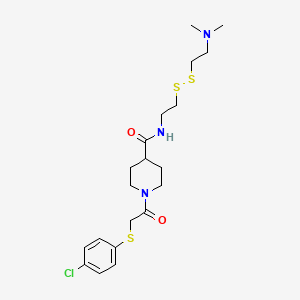


![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)

![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)
